1-Phenyl-2-propanol

説明

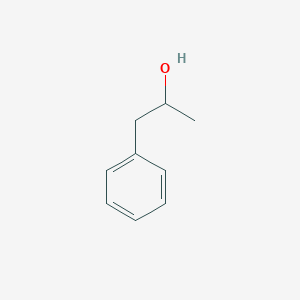

Structure

3D Structure

特性

IUPAC Name |

1-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTRYIUQUDTGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862379 | |

| Record name | 1-Phenyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Phenyl-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 1-Phenyl-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

698-87-3, 14898-87-4 | |

| Record name | 1-Phenyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14898-87-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/300Y7TB8EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-2-propanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 1-phenyl-2-propanol. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and detailed experimental methodologies.

Core Chemical and Physical Properties

This compound, also known as benzyl methyl carbinol, is a secondary alcohol that presents as a clear, colorless liquid.[1] It is recognized for its sweet, floral-green odor with a honey-like undertone.[2] The fundamental chemical and physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O | [3][4] |

| Molecular Weight | 136.19 g/mol | [3][4] |

| IUPAC Name | 1-phenylpropan-2-ol | [1][4] |

| CAS Number | 14898-87-4 | [2][5] |

| Boiling Point | 219-221 °C | [2] |

| Density | 0.973 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.522 | [2] |

| Flash Point | 85 °C (closed cup) | |

| Solubility | Low solubility in water; soluble in organic solvents such as ethanol and ether.[6] Soluble in chloroform and slightly soluble in ethyl acetate and methanol. | [] |

Chemical Structure and Stereochemistry

This compound is an aromatic alcohol consisting of a phenyl group attached to a propanol backbone, with a hydroxyl group on the second carbon of the propane chain.[6] This structure includes a chiral center at the second carbon atom, meaning it exists as two enantiomers: (R)-(-)-1-phenyl-2-propanol and (S)-(+)-1-phenyl-2-propanol.

The spatial arrangement of the substituents around this chiral center is a critical aspect of its chemistry, particularly in the synthesis of stereospecific pharmaceuticals. The structural identifiers are provided below:

-

SMILES: CC(O)Cc1ccccc1

-

InChI: 1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

-

InChIKey: WYTRYIUQUDTGSX-UHFFFAOYSA-N

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Chemical Synthesis: Reduction of Phenylacetone

A common method for the production of racemic this compound is the reduction of phenylacetone.[2]

Methodology:

-

In a suitable reaction vessel, dissolve phenylacetone in a boiling alcohol, such as ethanol.

-

Gradually add metallic sodium to the solution. The sodium acts as the reducing agent.

-

Maintain the reaction under reflux until all the sodium has reacted.

-

After the reaction is complete, cool the mixture and carefully quench any remaining sodium with a suitable reagent.

-

Perform an aqueous workup to separate the organic layer.

-

The crude this compound can then be purified by distillation under reduced pressure.

Biological Synthesis

(S)-1-phenyl-2-propanol can be synthesized with high enantiomeric excess through the bioreduction of phenylacetone using microorganisms.[5]

Methodology using Rhodococcus erythropolis:

-

Cultivate Rhodococcus erythropolis in a suitable growth medium until a desired cell density is reached.[5]

-

Introduce phenylacetone to the cell culture.[5]

-

The enzymatic machinery of the microorganism reduces the ketone to the corresponding alcohol.

-

Monitor the conversion and enantiomeric excess of the product using gas chromatography.[5]

-

Extract the (S)-1-phenyl-2-propanol from the culture medium using an appropriate organic solvent.

-

Purify the product using chromatographic techniques.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound.

Methodology:

-

Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Column: Use a nonpolar capillary column (e.g., HP-5MS or equivalent).

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C).

-

Oven Program: Implement a temperature gradient to ensure good separation of the analyte from other components. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C).

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

-

MS Detection:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range that includes the molecular ion and expected fragment ions of this compound (e.g., 40-300 amu).

-

-

Data Analysis: Identify this compound by its retention time and the fragmentation pattern in its mass spectrum. The mass spectrum will show a characteristic molecular ion peak and fragment ions.

Biological Role and Signaling Pathways

This compound is a natural product found in some plants, such as those from the Elaeagnaceae family.[3] In the context of drug development, it is primarily utilized as a versatile chiral building block for the synthesis of various pharmaceuticals.[5]

Currently, there is no direct evidence in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its significance in pharmacology is predominantly as a precursor to active pharmaceutical ingredients (APIs). For instance, it is a key intermediate in the synthesis of amphetamine and its derivatives.[5] The pharmacological activity of these end products, not this compound itself, is what interacts with specific signaling pathways (e.g., dopaminergic and serotonergic pathways).

Visualizations

Chemical Synthesis Workflow

The following diagram illustrates a generalized workflow for the chemical synthesis of this compound via the reduction of phenylacetone.

Caption: Workflow for the chemical synthesis of this compound.

GC-MS Analysis Logical Flow

This diagram outlines the logical steps involved in the analysis of this compound using Gas Chromatography-Mass Spectrometry.

Caption: Logical workflow for the GC-MS analysis of this compound.

References

- 1. This compound, (-)- | C9H12O | CID 5324631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The introduction of 1-PHENYL-2-PROPANOL_Chemicalbook [chemicalbook.com]

- 6. sarchemlabs.com [sarchemlabs.com]

The Genesis of a Versatile Precursor: An In-depth Technical Guide to the Discovery and Historical Synthesis of 1-Phenyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1-phenyl-2-propanol, a key chiral building block in the pharmaceutical and fine chemical industries. From its early preparations in the burgeoning field of organic synthesis to its pivotal role as a precursor in the development of notable pharmaceuticals, this document traces the evolution of its synthesis, presenting key methodologies, quantitative data, and detailed experimental protocols.

Introduction: The Significance of this compound

This compound (also known as benzylmethylcarbinol) is a secondary alcohol of significant interest due to its application as a precursor in the synthesis of various biologically active molecules.[1] Its structure, featuring a phenyl group attached to a propanol backbone with a hydroxyl group on the second carbon, makes it a versatile intermediate for the synthesis of pharmaceuticals such as amphetamine and propranolol.[1] The historical development of synthetic routes to this compound is intrinsically linked to the advancement of organic chemistry in the late 19th and early 20th centuries, with many classical reactions being employed and optimized for its production.

Historical Synthesis Methodologies

The synthesis of this compound has evolved significantly since its likely first preparations. Early methods relied on fundamental reactions of organic chemistry, which were later refined for improved yield, selectivity, and safety.

Grignard Reaction: A Cornerstone of C-C Bond Formation

The advent of the Grignard reaction at the turn of the 20th century provided a powerful tool for the formation of carbon-carbon bonds. One of the earliest and most straightforward methods for synthesizing this compound involves the reaction of a benzylmagnesium halide with acetaldehyde.

Caption: Grignard synthesis of this compound.

Alternatively, the reaction between phenylmagnesium bromide and propylene oxide has also been employed. This method offers a different regioselective approach to the target molecule.

Reduction of Phenylacetone (P-2-P): A Prevalent Historical Route

Phenylacetone, also known as benzyl methyl ketone or P-2-P, is a key precursor in various chemical syntheses, including that of amphetamine. The reduction of the ketone functionality in phenylacetone to a secondary alcohol provides a direct route to this compound. Historically, various reducing agents have been utilized for this transformation.

One of the classical methods involves the use of sodium amalgam or sodium in ethanol. Later, catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon became a more common and efficient method.

Caption: Reduction of phenylacetone to this compound.

Synthesis from Benzaldehyde and Nitroethane

Another historical route involves the Henry reaction, where benzaldehyde is reacted with nitroethane to form 1-phenyl-2-nitropropanol. Subsequent reduction of the nitro group and the hydroxyl group (often in a two-step process) can lead to this compound. This pathway is notable as the intermediate, 1-phenyl-2-nitropropene, is a common precursor in clandestine amphetamine synthesis.

Quantitative Data from Historical Syntheses

The following tables summarize quantitative data for some of the key historical synthesis methods. It is important to note that yields and reaction conditions often varied based on the specific laboratory practices and available reagents of the time.

Table 1: Grignard Synthesis of this compound

| Reactants | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Benzyl chloride, Magnesium, Acetaldehyde | Iodine (catalyst) | Diethyl ether | Not specified | Reflux | ~60-70 |

| Phenylmagnesium bromide, Propylene oxide | - | Diethyl ether | Not specified | Not specified | ~55 |

Table 2: Reduction of Phenylacetone to this compound

| Starting Material | Reducing Agent/Catalyst | Solvent | Reaction Time | Temperature (°C) | Pressure | Yield (%) |

| Phenylacetone | Sodium / Ethanol | Ethanol | Not specified | Reflux | Atmospheric | Moderate |

| Phenylacetone | Raney Nickel / H₂ | Ethanol | Not specified | Not specified | ~50 atm | High |

| Phenylacetone | Palladium on Carbon / H₂ | Ethanol | Not specified | Room Temp | ~3-4 atm | >90 |

Detailed Experimental Protocols

The following are representative experimental protocols for the historical synthesis of this compound, adapted from early 20th-century literature.

Protocol for Grignard Synthesis from Benzyl Chloride and Acetaldehyde

Workflow Diagram:

Caption: Experimental workflow for Grignard synthesis.

Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.2 molar equivalents) and a small crystal of iodine. Add a small portion of a solution of benzyl chloride (1 molar equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of freshly distilled acetaldehyde (1.1 molar equivalents) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Work-up and Purification: Pour the reaction mixture slowly onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. Separate the ethereal layer, and extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the ether by distillation, and purify the resulting crude this compound by vacuum distillation.

Protocol for the Reduction of Phenylacetone using Catalytic Hydrogenation

Workflow Diagram:

Caption: Experimental workflow for catalytic hydrogenation.

Methodology:

-

Reaction Setup: In a high-pressure autoclave, place a solution of phenylacetone (1 molar equivalent) in ethanol. Add a catalytic amount of 5% Palladium on Carbon (approximately 1-2% by weight of the phenylacetone).

-

Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 3-4 atmospheres. Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Work-up and Purification: Once the hydrogen uptake ceases, depressurize the autoclave and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the ethanol. Purify the resulting crude this compound by vacuum distillation.

Conclusion: An Evolving Synthesis

The historical synthesis of this compound mirrors the broader advancements in the field of organic chemistry. From the foundational Grignard reactions and classical reductions to the development of more sophisticated catalytic and, more recently, biocatalytic methods, the approaches to this important molecule have continuously evolved. These developments have been driven by the persistent need for more efficient, selective, and sustainable chemical processes in the pharmaceutical and fine chemical industries. The journey of this compound synthesis is a testament to the ingenuity of chemists in harnessing the power of chemical transformations.

References

Spectroscopic Analysis of 1-Phenyl-2-propanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-phenyl-2-propanol, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.15 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.1 | Multiplet | 1H | CH-OH |

| ~2.8 | Doublet of Doublets | 1H | CH₂ (diastereotopic) |

| ~2.6 | Doublet of Doublets | 1H | CH₂ (diastereotopic) |

| ~1.2 | Doublet | 3H | CH₃ |

| Variable | Singlet (broad) | 1H | OH |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (ppm) | Assignment |

| ~138.5 | Aromatic C (quaternary) |

| ~129.4 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~126.3 | Aromatic CH |

| ~70.9 | CH-OH |

| ~45.7 | CH₂ |

| ~23.1 | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Strong, Broad | O-H stretch (alcohol) |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~3000 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1495, ~1450 | Medium to Weak | C=C stretch (aromatic ring) |

| ~1125 | Strong | C-O stretch (secondary alcohol) |

| ~740, ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 136 | Moderate | [M]⁺ (Molecular Ion) |

| 92 | High | [C₇H₈]⁺ (Tropylium ion) |

| 91 | High | [C₇H₇]⁺ (Benzyl cation) |

| 45 | High | [CH₃CHOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, acetone-d₆, or DMSO-d₆) in a clean, dry vial.[2][3] Deuterated solvents are used to avoid interference from solvent protons in ¹H NMR.[2][4]

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[2][3]

-

The solution is then transferred to a clean 5 mm NMR tube.[2] To ensure magnetic field homogeneity, the sample should be free of any solid particles.

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is "locked" onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp resonance signals.[5]

-

For ¹H NMR, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Since this compound is a liquid at room temperature, the thin film method is suitable.[6]

-

One to two drops of the neat liquid are placed between two polished salt plates (e.g., NaCl or KBr).[6]

-

The plates are gently pressed together to form a thin, uniform liquid film.

Data Acquisition:

-

A background spectrum of the empty salt plates (or just air) is recorded.

-

The "sandwich" of salt plates containing the sample is placed in the sample holder of the FT-IR spectrometer.[6]

-

The infrared spectrum is then recorded by passing a beam of infrared radiation through the sample. The resulting interferogram is mathematically converted to a spectrum via a Fourier transform.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of the this compound sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC).

-

The sample is vaporized in a high vacuum environment.[7]

-

The gaseous molecules are then ionized. A common method is Electron Ionization (EI), where a high-energy electron beam bombards the molecules, knocking off an electron to form a molecular ion (a radical cation).[7][8][9]

Mass Analysis and Detection:

-

The resulting ions are accelerated by an electric field.[7][9]

-

The accelerated ions then pass through a magnetic field, which deflects them according to their mass-to-charge (m/z) ratio.[7][9] Lighter ions are deflected more than heavier ions.

-

A detector records the abundance of ions at each m/z value, generating the mass spectrum.[7][9]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. This compound(14898-87-4) 13C NMR spectrum [chemicalbook.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. books.rsc.org [books.rsc.org]

- 6. webassign.net [webassign.net]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-2-propanol

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a versatile chiral alcohol. It is a valuable intermediate in the synthesis of various pharmaceuticals, fine chemicals, fragrances, and flavoring agents.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Chemical Identity and Structure

This compound, also known as benzyl methyl carbinol, is an aromatic secondary alcohol.[5][6] Its structure consists of a phenyl group attached to a two-carbon chain with a hydroxyl group on the second carbon.[5]

-

IUPAC Name: 1-phenylpropan-2-ol[6][]

-

Canonical SMILES: CC(CC1=CC=CC=C1)O[6][]

-

InChI Key: WYTRYIUQUDTGSX-UHFFFAOYSA-N[][8]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its application in various synthetic and formulation processes.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 136.19 g/mol | [1][6][8] |

| Appearance | Clear, colorless to light yellow oily liquid | [1][6][][9] |

| Odor | Sweet, floral-green with a honey-like undertone | [10] |

| Boiling Point | 219-221 °C (at 760 mmHg) | [2][8][10][11] |

| 117 °C (at 23 mmHg) | [1] | |

| Melting Point | 65-67 °C | [3][] |

| Density | 0.973 g/mL at 25 °C | [2][8][10][11] |

| Refractive Index (n20/D) | 1.522 | [2][8][11] |

| Flash Point | 85 °C (closed cup) | [8] |

| Vapor Pressure | 0.01 mmHg | [6] |

Table 2: Solubility and Spectral Data

| Property | Details | Reference(s) |

| Solubility | Low solubility in water. Readily soluble in organic solvents like ethanol, ether, chloroform. Slightly soluble in ethyl acetate and methanol. | [5][] |

| ¹H NMR Spectroscopy | Spectra available, with key signals around 2.6, 2.8, and 4.1 ppm. | [12][13] |

| ¹³C NMR Spectroscopy | Spectra available for structural elucidation. | [2][14] |

| Infrared (IR) Spectroscopy | Exhibits a broad absorption band for the O-H stretch, characteristic of alcohols. | [2][15] |

| Mass Spectrometry (MS) | Fragmentation patterns can be used for identification. | [15][16] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Synthesis of this compound

Several methods are employed for the synthesis of this compound.

Method 1: Reduction of Phenylacetone

This method involves the reduction of phenylacetone (also known as 1-phenyl-2-propanone).

-

Protocol:

-

In a 4-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 1500 mL of water, 150 g of sodium hydroxide pellets, 190 mL of ethanol, and 180 g of phenylacetone.[17]

-

Stir the mixture and heat it to 80 °C.[17]

-

Cautiously add 150 g of Raney alloy in small portions over approximately 1 hour. Discontinue heating during the addition and maintain the temperature at 85-87 °C.[17]

-

After the addition is complete, continue stirring for 2 hours.

-

Cool the reaction mixture and filter to remove the nickel catalyst.

-

Separate the oily layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

-

Method 2: Grignard Reaction

This synthesis involves the reaction of a Grignard reagent with an epoxide.

-

Protocol:

-

Prepare a Grignard reagent from bromobenzene and magnesium in dry THF.[18]

-

Add 1 mol-% of CuI to the Grignard reagent.[18]

-

Carefully add 1.2 equivalents of propylene oxide (methyloxirane) to the reaction mixture.[18]

-

Stir the mixture for several days.[18]

-

Work up the reaction by adding an ammonium chloride solution.[18]

-

Extract the product with an organic solvent, dry the organic layer, and purify by vacuum distillation to yield this compound.[18]

-

Key Chemical Reactions

This compound can undergo typical reactions of secondary alcohols.

Oxidation to Phenylacetone

-

Protocol:

-

High-yield oxidation can be achieved using pyridinium dichromate (PDC), also known as the Collins reagent, in dichloromethane.[18]

-

A 4-6 fold excess of the oxidizing agent is recommended.[18]

-

After the reaction is complete, the slurry of chromate salts is filtered off.[18]

-

The filtrate is washed with water, dried, and concentrated.[18]

-

The resulting residue, phenylacetone, is then purified by distillation.[18]

-

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Key chemical reactions of this compound.

Applications in Research and Development

This compound serves as a critical building block in organic synthesis.[1]

-

Pharmaceutical Synthesis: It is a key intermediate in the production of various pharmaceuticals.[3][4][19] For instance, it is a precursor in the synthesis of amphetamine and related compounds used in treating ADHD and narcolepsy.[3]

-

Fragrance and Flavor Industry: Due to its aromatic properties, it is utilized in the manufacture of perfumes and flavors, particularly in lilac, hyacinth, and rose compositions.[3][4][10]

-

Chiral Auxiliary: The chiral nature of this compound makes it valuable in asymmetric synthesis to produce enantiomerically pure compounds, which is crucial in drug development.[1]

-

Analytical Chemistry: It is also used as a standard in analytical techniques like chromatography for quality control.[1]

Safety and Handling

This compound is considered a combustible liquid and may cause irritation to the skin and eyes.[4][6][8] It is harmful if swallowed.[6] Appropriate personal protective equipment (PPE), such as eye shields and gloves, should be used when handling this chemical.[8] It should be stored at room temperature or under refrigeration (2-8 °C) as specified by the supplier.[1][][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [myskinrecipes.com]

- 4. Page loading... [wap.guidechem.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. This compound | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 98 698-87-3 [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | 14898-87-4 [chemicalbook.com]

- 11. chemwhat.com [chemwhat.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Solved 4. The following is the NMR of this compound. | Chegg.com [chegg.com]

- 14. This compound(14898-87-4) 13C NMR spectrum [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. This compound(14898-87-4) MS spectrum [chemicalbook.com]

- 17. prepchem.com [prepchem.com]

- 18. Synthesis of Phenyl-2-Propanone via Phenyl-2-Propanol [designer-drug.com]

- 19. fiveable.me [fiveable.me]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Phenyl-2-propanol

This technical guide provides a comprehensive overview of this compound, a versatile secondary alcohol with significant applications in the pharmaceutical and chemical industries. This document details its chemical and physical properties, synthesis methodologies, and key applications, with a focus on its role as a precursor in drug development.

Chemical and Physical Properties

This compound, also known as benzylmethylcarbinol, is a chiral compound existing as two enantiomers, (R)- and (S)-1-phenyl-2-propanol, as well as a racemic mixture. Its properties are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₂O[][2][3] |

| Molecular Weight | 136.19 g/mol [][2][3] |

| CAS Number | 698-87-3 (racemate)[][3], 1572-95-8 ((R)-enantiomer)[2], 14898-87-4 (deleted)[4] |

| IUPAC Name | 1-phenylpropan-2-ol[][5] |

| Appearance | Clear, colorless to light yellow oily liquid[][2][5] |

| Boiling Point | 205-207 °C[], 219-221 °C[6][7][8], 117 °C at 23 mmHg[2] |

| Melting Point | 65-67 °C[] |

| Density | 0.9988 g/cm³[], 0.973 g/mL at 25 °C[6][7][8] |

| Refractive Index | 1.522 at 20 °C[6][7][8] |

| Solubility | Soluble in chloroform; slightly soluble in ethyl acetate and methanol[] |

| Odor | Sweet, somewhat floral-green odor with a honey-like undertone[7] |

Synthesis of this compound

This compound is a valuable synthetic intermediate, and several methods for its preparation have been developed, ranging from classical organic reactions to modern biocatalytic approaches.

Reduction of 1-Phenyl-2-propanone

A common method for synthesizing this compound is the reduction of 1-phenyl-2-propanone (phenylacetone). This can be achieved using various reducing agents, including sodium in boiling alcohol or catalytic hydrogenation.[7] A specific protocol involves the use of Raney alloy in an aqueous solution of sodium hydroxide and ethanol.[9]

Grignard Reaction

The synthesis of this compound can also be accomplished via a Grignard reaction. One approach involves the reaction of phenylmagnesium bromide with propionaldehyde.[10] Another method utilizes the coupling of a Grignard reagent prepared from bromobenzene with propylene oxide, often catalyzed by copper(I) iodide.[11]

Catalytic Hydrogenation of Epoxides

A regiodivergent reductive opening of epoxides using a (cyclopentadienone)iron complex as a catalyst provides another route to this compound.[4][12]

Biocatalytic Synthesis

Enantiomerically pure (S)-1-phenyl-2-propanol can be synthesized through the bioreduction of 1-phenyl-2-propanone. This has been demonstrated using growing cells of Rhodococcus erythropolis JX-021, yielding the product in high enantiomeric excess.[][8]

Experimental Protocols

Chemical Synthesis via Catalytic Hydrogenation

This protocol describes the synthesis of this compound from the reductive opening of an epoxide using a (cyclopentadienone)iron complex catalyst.[4][12]

-

Materials: (Cyclopentadienone)iron complex (0.05 equivalents, 9.6 mg, 0.025 mmol), Trimethylamine N-oxide (Me₃NO) (0.075 equivalents, 2.82 mg, 0.038 mmol), appropriate epoxide substrate, and a suitable solvent.

-

Procedure:

-

Weigh the (cyclopentadienone)iron complex and Me₃NO into a glass reaction vial.

-

Add a magnetic stir bar to the vial.

-

Introduce the epoxide substrate and solvent into the vial.

-

Flush the vial with hydrogen gas and pressurize to 50 bar.

-

Heat the reaction mixture to 150 °C and maintain for 22 hours with stirring.

-

After cooling, the yield of this compound is determined by ¹H NMR spectroscopy using an internal standard such as benzyl benzoate.

-

Biological Synthesis of (S)-1-phenyl-2-propanol

This protocol outlines the bioreduction of 1-phenyl-2-propanone to (S)-1-phenyl-2-propanol using Rhodococcus erythropolis JX-021.[4][12]

-

Cell Culture:

-

Rhodococcus erythropolis JX-021 is grown on an LB agar plate at room temperature for 4 days.

-

Inoculate a 120 mL medium containing (in g/L): KH₂PO₄ 2.44, Na₂HPO₄·12H₂O 12.03, MgCl₂·6H₂O 0.412, CaCl₂·2H₂O 0.001, FeCl₃·6H₂O 0.001, MnCl₂·4H₂O 0.004, glycerol 1.12, NH₄ Cl 2 .11, 2% glucose, and 5 mM benzene acetone.

-

Incubate at 25 °C with shaking at 200 rpm for 36 hours until the late exponential phase is reached (OD₄₅₀ of approximately 7.5).

-

-

Biotransformation:

-

To the cell culture, add 1-phenyl-2-propanone to a final concentration of 15 mM.

-

Continue incubation under the same conditions for 5 hours.

-

Monitor the reaction progress by taking samples at various time points.

-

-

Analysis:

-

Centrifuge the samples to remove cells.

-

Extract the supernatant with an equal volume of chloroform.

-

Dry the organic phase and analyze by gas chromatography (GC) to determine the concentration and enantiomeric excess of (S)-1-phenyl-2-propanol.

-

Analytical Method by Gas Chromatography (GC)

This protocol details the GC analysis of this compound.[4][12]

-

Instrumentation: Gas chromatograph with a fused silica capillary column (e.g., OPTIMA-5, 25 m × 0.32 mm).

-

Carrier Gas: Hydrogen.

-

Temperature Program:

-

Initial temperature: 100 °C for 0 minutes.

-

Ramp to 280 °C at a rate of 20 °C/min.

-

Hold at 280 °C for 2 minutes.

-

-

Retention Time: Approximately 6.22 minutes for this compound.

-

Chiral Analysis:

-

Column: Chiral column (e.g., CP-Chirasil-Dex CB, 25 m × 0.25 mm).

-

Temperature Program: 100 °C to 120 °C at 10 °C/min, then increase to 180 °C at 40 °C/min.

-

Retention Times: Approximately 4.9 minutes for (S)-1-phenyl-2-propanol and 6.1 minutes for (R)-1-phenyl-2-propanol.

-

Applications in Research and Drug Development

This compound is a crucial building block in the synthesis of a wide range of organic molecules and active pharmaceutical ingredients (APIs).[10]

-

Pharmaceutical Precursor: It serves as a key intermediate in the production of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[2] It is a known precursor for the synthesis of amphetamine hydrochloride, R-Selegiline, cathepsin K inhibitors, and benzodiazepines.[4][12]

-

Chiral Auxiliary: The enantiomerically pure forms of this compound are valuable as chiral auxiliaries in asymmetric synthesis, which is critical for the development of enantiomerically pure drugs.[2]

-

Flavor and Fragrance Industry: Due to its pleasant aroma, it is used in the formulation of perfumes and flavorings, particularly in lilac, hyacinth, and rose compositions.[2][7]

-

Materials Science: It has been used as a chemical reagent in the synthesis of ruthenium nanoparticles supported on graphene.[]

Diagrams

Synthesis Workflow

References

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. The introduction of 1-PHENYL-2-PROPANOL_Chemicalbook [chemicalbook.com]

- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 14898-87-4 [chemicalbook.com]

- 8. This compound 98 698-87-3 [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. fiveable.me [fiveable.me]

- 11. Synthesis of Phenyl-2-Propanone via Phenyl-2-Propanol [designer-drug.com]

- 12. Page loading... [guidechem.com]

An In-depth Technical Guide to the Solubility and Stability of 1-phenyl-2-propanol

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 1-phenyl-2-propanol (CAS: 698-87-3), a key intermediate in the synthesis of various pharmaceutical and chemical products.[1] This document collates available quantitative and qualitative data, outlines factors influencing its physicochemical properties, and provides detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Solubility Profile of this compound

This compound is an aromatic secondary alcohol with a molecular structure that imparts amphiphilic characteristics.[2] The presence of a polar hydroxyl (-OH) group allows for hydrogen bonding with polar solvents, while the non-polar phenyl ring and propyl chain contribute to its solubility in lipophilic environments. The balance between these features dictates its overall solubility profile. Key factors influencing its solubility include the polarity of the solvent and the temperature of the system.[2]

Quantitative and Qualitative Solubility Data

Publicly available quantitative solubility data for this compound is limited. However, qualitative descriptions and data for select solvents are available and summarized below. The compound generally exhibits low solubility in water and high solubility in various organic solvents.[2]

| Solvent | Type | Solubility | Temperature (°C) | Source |

| Water | Polar Protic | Low / Slightly Soluble | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 200 mg/mL (1468.54 mM) | Not Specified | [3] |

| Ethanol | Polar Protic | Readily Soluble | Not Specified | [2] |

| Diethyl Ether | Polar Aprotic | Readily Soluble | Not Specified | [2] |

| Chloroform | Non-polar | Soluble | Not Specified | [] |

| Methanol | Polar Protic | Slightly Soluble | Not Specified | [] |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble | Not Specified | [] |

Note: "Slightly Soluble" and "Readily Soluble" are qualitative terms from the cited literature and are not based on a standardized quantitative scale.

Stability Profile of this compound

This compound is considered chemically stable under standard ambient conditions (room temperature).[5] However, its stability is influenced by environmental factors such as temperature, oxygen, and the presence of acidic or basic catalysts.

Thermal Stability: The product is stable if stored and handled as prescribed but should be protected from temperatures above 40°C.[5] At high temperatures, it may emit toxic fumes and can form explosive mixtures with air upon intense heating.[6] The closed-cup flash point is reported as 85°C (185°F).[6]

Oxidative Stability: As a secondary alcohol with a benzylic carbon, this compound is susceptible to oxidation. The primary oxidation product is the corresponding ketone, 1-phenyl-2-propanone (also known as P2P or benzyl methyl ketone).[7][8] This degradation can be initiated by atmospheric oxygen, especially at elevated temperatures, and can be accelerated by oxidizing agents.[9]

pH Stability: Specific studies on the effect of pH on this compound stability are not widely available. However, like other alcohols, it can undergo acid-catalyzed dehydration at elevated temperatures.[9] The presence of acidic impurities can promote the elimination of water to form 1-phenyl-1-propene. While many phenolic compounds are unstable at alkaline pH, this compound is not a phenol and is expected to be relatively stable under mild basic conditions.[10][11]

Photostability: Data regarding the photostability of this compound is not available in the reviewed literature. Experimental evaluation according to ICH Q1B guidelines is required to determine its sensitivity to light exposure.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[12][13] This protocol outlines the general procedure, which should be optimized for the specific analytical method used.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent(s) (e.g., water, ethanol, phosphate buffer pH 7.4)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid/liquid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples at a constant speed for a sufficient duration to reach equilibrium (typically 24-48 hours).[14][15]

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for a short period to let coarse material settle.

-

Carefully withdraw a sample of the supernatant. To remove any remaining undissolved micro-particulates, either:

-

Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 rpm) in the temperature-controlled centrifuge.[15]

-

Filtration: Filter the sample through a chemically compatible syringe filter. Discard the initial portion of the filtrate to avoid errors from adsorption to the filter membrane.

-

-

Quantification:

-

Accurately dilute the clear filtrate/supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

-

Validation: The experiment should be performed in triplicate to ensure reproducibility.[14]

References

- 1. fiveable.me [fiveable.me]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. download.basf.com [download.basf.com]

- 6. This compound 98 698-87-3 [sigmaaldrich.com]

- 7. Synthesis of Phenyl-2-Propanone via Phenyl-2-Propanol [designer-drug.com]

- 8. P2P via this compound? , Hive Novel Discourse [chemistry.mdma.ch]

- 9. benchchem.com [benchchem.com]

- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. enamine.net [enamine.net]

potential research applications of 1-phenyl-2-propanol

An In-depth Technical Guide on the Potential Research Applications of 1-Phenyl-2-Propanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as benzylmethylcarbinol or α-methylphenethyl alcohol, is a chiral aromatic alcohol with significant utility in organic synthesis and pharmaceutical development.[1][2][3] Its structure, featuring a phenyl group, a secondary alcohol, and a chiral center, makes it a versatile building block for more complex molecules.[1][4] This technical guide provides a comprehensive overview of the primary research applications of this compound, focusing on its role as a synthetic intermediate, its use in asymmetric synthesis, and its relevance in forensic and biological studies.

Physicochemical Properties and Synthesis

This compound is a clear, colorless liquid at room temperature.[2][5] Its physical and chemical characteristics are foundational to its applications in various experimental settings.

Data Presentation: Table 1. Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₉H₁₂O | [6] |

| Molar Mass | 136.19 g/mol | [2][6] |

| Appearance | Clear colorless liquid | [2][5] |

| Boiling Point | 219-221 °C | |

| Density | 0.973 g/mL at 25 °C | |

| Refractive Index | n20/D 1.522 | |

| CAS Number | 14898-87-4 (racemate) | [6] |

Synthetic Methodologies

This compound can be synthesized through various chemical and biological routes. A prevalent laboratory method is the reduction of 1-phenyl-2-propanone (P2P). Biocatalytic reduction is also employed for enantioselective synthesis.[]

Experimental Protocols: Protocol 1. Synthesis via Reduction of 1-Phenyl-2-Propanone

-

Objective: To synthesize racemic this compound through the chemical reduction of a ketone precursor.

-

Materials:

-

1-phenyl-2-propanone (P2P)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

-

-

Methodology:

-

Dissolve 1-phenyl-2-propanone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic and effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous layer with diethyl ether (3x volumes).

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the resulting oil via vacuum distillation to obtain pure this compound.

-

References

The Chirality of 1-Phenyl-2-Propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chirality of 1-phenyl-2-propanol, a key chiral intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Understanding and controlling the stereochemistry of this molecule is critical for the efficacy and safety of many drug products.[1] This document details the properties of its enantiomers, methods for their synthesis and separation, and analytical techniques for determining enantiomeric purity.

Core Concepts: Stereochemistry of this compound

This compound possesses a single stereocenter at the second carbon atom (C2) of the propanol chain. This carbon is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a benzyl group (-CH₂C₆H₅).[3] This chiral center results in the existence of a pair of non-superimposable mirror images known as enantiomers: (R)-1-phenyl-2-propanol and (S)-1-phenyl-2-propanol.[3] These enantiomers exhibit identical physical properties such as boiling point and density but differ in their interaction with plane-polarized light, a phenomenon known as optical activity.[3] The (S)-enantiomer is dextrorotatory (+), while the (R)-enantiomer is levorotatory (-).[3]

Data Presentation: Physicochemical Properties

The distinct stereoisomers of this compound, while chemically identical in an achiral environment, exhibit different optical properties. The racemic mixture is optically inactive.

| Property | (R)-(-)-1-Phenyl-2-propanol | (S)-(+)-1-Phenyl-2-propanol | Racemic (±)-1-Phenyl-2-propanol |

| CAS Number | 1572-95-8 | 1517-68-6 | 14898-87-4[3] |

| Molecular Formula | C₉H₁₂O | C₉H₁₂O | C₉H₁₂O |

| Molecular Weight | 136.19 g/mol [4] | 136.19 g/mol [1] | 136.19 g/mol |

| Boiling Point | 95-97 °C / 11 mmHg | 104 °C / 15 mmHg[1] | 219-221 °C[5] |

| Density | 0.993 g/mL at 20 °C | 0.99 g/mL[1] | 0.973 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.521 | n20/D 1.52[1] | n20/D 1.522[5] |

| Optical Rotation | [α]20/D -41±1°, c = 5.3% in benzene | [α]20/D +24 to +29° (neat)[1] | Not Applicable |

Experimental Protocols

The preparation of enantiomerically pure this compound is a critical step in many synthetic pathways. Below are detailed protocols for asymmetric synthesis and chiral separation.

Asymmetric Synthesis via Biocatalytic Reduction

This protocol describes the asymmetric reduction of 1-phenyl-2-propanone to (S)-1-phenyl-2-propanol using whole cells of Rhodococcus erythropolis, which contain alcohol dehydrogenases (ADHs) that selectively produce the (S)-enantiomer.

Materials and Reagents:

-

Rhodococcus erythropolis cell culture

-

1-phenyl-2-propanone

-

Glucose

-

Tris-HCl buffer (100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Growth medium (e.g., Luria-Bertani broth)

Procedure:

-

Cell Culture: Grow Rhodococcus erythropolis in a suitable medium to the late exponential phase. Harvest the cells by centrifugation and resuspend them in Tris-HCl buffer.

-

Biotransformation: In a reaction vessel, combine the cell suspension with 1-phenyl-2-propanone (e.g., 15 mM final concentration) and a co-substrate such as glucose (e.g., 50 mM) for cofactor regeneration.[3]

-

Reaction: Incubate the mixture at 25-30°C with gentle agitation.[3] Monitor the reaction progress by taking samples periodically and analyzing them by chiral GC or HPLC.

-

Product Extraction: Once the reaction is complete (typically 5-24 hours), saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate.[3]

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent. The resulting (S)-1-phenyl-2-propanol typically has an enantiomeric excess of >99%.[3]

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analytical separation of this compound enantiomers.

Materials and Reagents:

-

Racemic this compound

-

HPLC grade n-Hexane

-

HPLC grade Isopropanol

-

Chiral HPLC column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)[6]

Instrumentation:

-

HPLC system equipped with a UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A common starting ratio is 90:10 (v/v).[7]

-

Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.[6]

-

HPLC Analysis:

-

Data Analysis: The two enantiomers will appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Mandatory Visualizations

Logical Relationship of this compound Stereoisomers

Caption: Stereochemical relationship of this compound enantiomers.

Experimental Workflow for Asymmetric Synthesis

Caption: Workflow for the biocatalytic synthesis of (S)-1-phenyl-2-propanol.

Signaling Pathway for Chiral Analysis via HPLC

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, (-)- | C9H12O | CID 5324631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 14898-87-4 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound - Regis Technologies [registech.com]

1-Phenyl-2-Propanol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for 1-phenyl-2-propanol. The information is compiled and presented to meet the needs of laboratory personnel, ensuring safe usage and emergency preparedness.

Chemical and Physical Properties

This compound is a clear, colorless liquid.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference. Understanding these properties is crucial for safe handling and storage.

| Property | Value |

| Molecular Formula | C9H12O |

| Molecular Weight | 136.19 g/mol [2] |

| Boiling Point | 219-221 °C (lit.)[3] |

| Density | 0.973 g/mL at 25 °C (lit.)[3] |

| Flash Point | 85 °C / 185 °F (closed cup)[3][4] |

| Refractive Index | n20/D 1.522 (lit.)[3] |

| Vapor Pressure | 0.01 mmHg[2] |

| Autoignition Temperature | Not available |

| Appearance | Colorless liquid[5] |

| Solubility | Does not mix with water[5] |

Toxicological Data

| Toxicity Metric | Value | Species |

| LD50 (Intraperitoneal) | 520 mg/kg | Mouse[1][2] |

Note: Detailed experimental protocols for the determination of this value are not provided in the source documents. For such information, consulting specialized toxicological studies is recommended.

Hazard Identification and GHS Classification

This compound is classified as a combustible liquid.[4]

GHS Hazard Statements:

-

H227: Combustible liquid

-

H302: Harmful if swallowed[2]

-

H315: Causes skin irritation[6]

-

H319: Causes serious eye irritation[6]

-

H335: May cause respiratory irritation[6]

GHS Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

-

P301+P317: IF SWALLOWED: Get medical help.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[6]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P403+P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage are paramount to ensure safety in a laboratory setting.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5][6]

-

Avoid all personal contact, including inhalation of vapors.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

-

Use non-sparking tools to prevent ignition from static discharge.[6]

-

Wash hands thoroughly with soap and water after handling.[5]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage:

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

-

Protect containers from physical damage.[5]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| PPE Category | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[6][7] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure.[6][7] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[6][7] |

Emergency Procedures

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][7] |

Fire-Fighting Measures

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use alcohol-stable foam, dry chemical powder, carbon dioxide, or water spray. For large fires, water spray or fog is recommended.[5]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Heating may cause containers to expand or rupture violently.[5] Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.[5]

-

Protective Equipment: Firefighters should wear full body protective clothing and self-contained breathing apparatus (SCBA).[4][5]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize hazards.

-

Personal Precautions: Remove all sources of ignition.[5] Evacuate unnecessary personnel. Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[5][6] Ensure adequate ventilation.[4]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[5]

-

Containment and Cleanup: For minor spills, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[5] Place the absorbed material in a suitable, labeled container for disposal.[5] For major spills, clear the area and move upwind.[5] Alert emergency responders.[5]

Disposal Considerations

All waste, including contaminated absorbent materials and PPE, must be handled in accordance with local, state, and federal regulations.[5] Dispose of chemical waste through a licensed professional waste disposal service.[8] Do not dispose of it down the drain.[5]

Visual Workflow Guides

The following diagrams illustrate the logical workflows for handling spills and first-aid emergencies involving this compound.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. This compound | C9H12O | CID 94185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-苯基-2-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. echemi.com [echemi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. benchchem.com [benchchem.com]

Commercial Availability and Suppliers of 1-Phenyl-2-Propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and analytical methodologies for 1-phenyl-2-propanol. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and evaluating this key chemical intermediate.

Commercial Suppliers and Pricing

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The purity levels offered are generally high, with most suppliers providing a minimum of 98% purity. Pricing is competitive and varies based on the supplier, quantity, and purity. Below is a comparative summary of prominent suppliers and their offerings.

| Supplier | Purity | 5 g Price (USD) | 10 g Price (USD) | 25 g Price (USD) | 100 g Price (USD) | 500 g Price (USD) |

| MedChemExpress | 99.21% | 25 | 30 | 45 | 170 | 830 |

| Sigma-Aldrich | 98% | ~88 | - | ~328 | ~1057 | - |

| Thermo Scientific | 98% | ~33 | - | - | - | - |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 39 | - | 125 | - | - |

| ChemicalBook | >99% | - | - | - | - | Varies (bulk) |

| Santa Cruz Biotechnology | ≥97% | - | - | - | - | - |

Note: Prices are approximate and subject to change. Some prices were converted from other currencies for comparison.

Product Specifications

Ensuring the quality and consistency of chemical reagents is paramount in research and development. The following table summarizes the typical specifications of this compound offered by various suppliers. It is crucial to consult the supplier-specific Certificate of Analysis (CoA) for lot-specific data.

| Specification | MedChemExpress | Sigma-Aldrich | Thermo Scientific | Tokyo Chemical Industry (TCI) | BOC Sciences | Chem-Impex ((R)-enantiomer) |

| Purity | 99.21% (HPLC) | 98% | >=97.5 % (GC)[1] | >98.0% (GC) | 95%[] | ≥ 95% (NMR)[3] |

| Appearance | Colorless to light yellow (Liquid) | liquid | Clear colorless to almost colorless Liquid[1] | Colorless to Almost colorless clear liquid | Clear colorless liquid[] | Light yellow to yellow oily liquid[3] |

| Molecular Formula | C9H12O | C9H12O | C9H12O[1] | C9H12O | C9H12O[] | C9H12O[3] |

| Molecular Weight | 136.19 | 136.19 | - | 136.19 | 136.19[] | 136.19[3] |

| Boiling Point | - | 219-221 °C (lit.) | - | - | 205-207°C[] | 117 °C / 23 mmHg (Lit.)[3] |

| Refractive Index | - | n20/D 1.522 (lit.) | 1.5200 to 1.5240 (20°C, 589 nm)[1] | - | - | - |

| Density | - | 0.973 g/mL at 25 °C (lit.) | - | - | 0.9988 g/cm3 [] | - |

| CAS Number | 698-87-3 | 698-87-3 | 698-87-3[1] | 698-87-3 | 698-87-3[] | 1572-95-8 |

Supplier Qualification Workflow

A systematic approach to qualifying a chemical supplier is essential to mitigate risks associated with product quality, consistency, and supply chain reliability. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for qualifying a chemical supplier.

Experimental Protocols for Purity Determination

Accurate determination of purity is critical for the use of this compound in sensitive applications. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques for this purpose.

Gas Chromatography (GC) Method for Purity Analysis

This protocol outlines a general method for determining the purity of this compound using GC with a Flame Ionization Detector (FID).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

If necessary, perform serial dilutions to bring the concentration within the linear range of the detector.

-

Filter the sample through a 0.45 µm syringe filter into a GC vial.

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: A non-polar or mid-polar capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp rate: 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the percent purity by dividing the peak area of this compound by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[4]

-

High-Performance Liquid Chromatography (HPLC) Method for Purity and Enantiomeric Separation

This protocol provides a general method for the analysis of this compound by HPLC, which can be adapted for both purity assessment and chiral separation.

Methodology:

-

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Instrumentation:

-

HPLC System: An HPLC system with a pump, autosampler, column oven, and a UV detector.

-

Column for Purity: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.

-

Column for Chiral Separation: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H), is required for enantiomeric separation.[5]

-

Detector: UV detection at 210 nm or 254 nm.

-

-

HPLC Conditions (Reversed-Phase for Purity):

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

-

HPLC Conditions (Normal-Phase for Chiral Separation):

-

Data Analysis:

-

For purity analysis, calculate the percent purity based on the relative peak areas as described for the GC method.

-

For chiral analysis, the two enantiomers will appear as separate peaks. The enantiomeric excess (ee) can be calculated from the areas of the two peaks.

-

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical experimental workflow for determining the purity of a this compound sample.

Caption: A typical workflow for the purity analysis of a chemical sample.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-Phenyl-2-propanol

Audience: Researchers, scientists, and drug development professionals.

Introduction